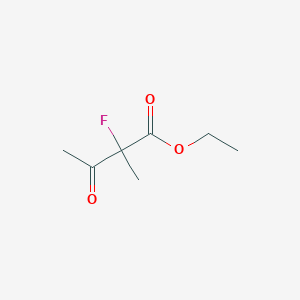
N(4)-Chloroacetylcytarabine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(4)-Chloroacetylcytosine arabinoside is a nucleoside analog that combines a cytosine base with an arabinose sugar. This compound is part of a broader class of nucleoside analogs known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-Chloroacetylcytosine arabinoside typically involves the reaction of cytosine arabinoside with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N(4)-Chloroacetylcytosine arabinoside often employs a multi-step synthesis process. This includes the initial preparation of cytosine arabinoside, followed by its chloroacetylation. The process is optimized for high yield and purity, involving rigorous purification steps such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
N(4)-Chloroacetylcytosine arabinoside undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield cytosine arabinoside and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Reactions: Products include various substituted cytosine arabinosides.
Hydrolysis: Major products are cytosine arabinoside and chloroacetic acid.
科学的研究の応用
N(4)-Chloroacetylcytosine arabinoside has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
N(4)-Chloroacetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its triphosphate form, which incorporates into DNA and inhibits DNA polymerase, leading to DNA damage and cell cycle arrest in the S phase. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
Similar Compounds
Cytosine arabinoside: A nucleoside analog used in chemotherapy.
Fludarabine: Another nucleoside analog with similar antiviral and anticancer properties.
Vidarabine: Used as an antiviral agent
Uniqueness
N(4)-Chloroacetylcytosine arabinoside is unique due to its chloroacetyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
特性
CAS番号 |
113737-52-3 |
|---|---|
分子式 |
C11H14ClN3O6 |
分子量 |
319.7 g/mol |
IUPAC名 |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
InChIキー |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
異性体SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
同義語 |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)



